molecular formula C30H29N5O2 B2807054 3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105246-57-8

3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2807054
CAS No.: 1105246-57-8
M. Wt: 491.595
InChI Key: ASRXNGJHGFDAIN-UHFFFAOYSA-N
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Description

3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a high-purity chemical compound supplied for advanced research purposes. The structural features of this molecule, including a pyrimidoindol-4-one core linked to a diphenylmethylpiperazine group via a keto-ethyl spacer, suggest potential for investigation in various biochemical pathways. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and conduct their own thorough analysis to determine the compound's specific applicability, mechanism of action, and research value for their unique projects.

Properties

IUPAC Name

3-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-21-12-13-25-24(18-21)27-28(32-25)30(37)35(20-31-27)19-26(36)33-14-16-34(17-15-33)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,29,32H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRXNGJHGFDAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The pyrimido[5,4-b]indol-4-one scaffold is conserved across most analogs, but subtle differences in substitution significantly alter bioactivity:

  • Thieno[2,3-d]pyrimidin-4-one analogs (e.g., ): Substitute the indole with a thiophene ring, which may enhance metabolic stability but reduce π-π stacking interactions .

Side Chain Modifications

The piperazine-ethyl-ketone side chain is a critical pharmacophore. Key variations include:

Compound (Source) Piperazine Substitution Key Features
Target Compound 4-(Diphenylmethyl) High lipophilicity; potential for CNS penetration due to bulk .
Compound 4-(2-Methoxyphenyl) Improved solubility via methoxy group; moderate receptor affinity .
Compound Azepan-1-yl (7-membered ring) Increased conformational flexibility; longer half-life but reduced potency .
Compound Piperidin-1-yl Lower steric hindrance; enhanced binding to hydrophobic pockets .

Substituent Effects at the 8-Position

  • 8-Methyl (Target Compound) : Balances lipophilicity and metabolic stability.
  • 8-Methoxy (e.g., ): Enhances solubility but may reduce blood-brain barrier penetration .

Hypothetical Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~525 (estimated) ~480 ~550
logP (Predicted) ~4.2 (highly lipophilic) ~3.5 ~4.8
Solubility (µg/mL) <10 (poor aqueous) ~50 (moderate) <5 (very poor)
CYP3A4 Inhibition Moderate (diphenylmethyl) Low (methoxy group) High (nitrophenyl)

Research Findings and Inferences

Receptor Binding : The diphenylmethyl group in the target compound may enhance binding to hydrophobic pockets of serotonin or dopamine receptors, as seen in structurally related piperazine derivatives .

Metabolic Stability : The 8-methyl group likely reduces oxidative metabolism compared to 8-fluoro or 8-methoxy analogs, as methyl groups are less susceptible to Phase I enzymes .

Toxicity Risks : Nitrophenyl-substituted analogs (e.g., ) exhibit higher predicted hepatotoxicity due to nitro group reduction , whereas the target compound’s diphenylmethyl group may pose lower direct toxicity.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including piperazine alkylation, indole core functionalization, and pyrimidine ring formation. Critical challenges include:

  • Low yields due to steric hindrance from the diphenylmethyl group during alkylation ().
  • Purification difficulties caused by byproducts from incomplete oxidation of the 2-oxoethyl moiety (). Methodological solutions :
  • Use microwave-assisted synthesis to reduce reaction time and improve yield ().
  • Employ gradient HPLC with ammonium acetate buffer (pH 6.5) for purification, as validated in similar pyrimidoindole derivatives ( ).

Q. How can the molecular structure be confirmed with spectroscopic and crystallographic methods?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.4 ppm for 8-methyl group) and aromatic protons ( ).
  • X-ray crystallography : Resolve ambiguities in piperazine conformation and indole-pyrimidine planar alignment (e.g., bond angles of 117°–122° for the pyrimidine core) ( ).
  • HRMS : Confirm molecular weight (expected ~530–550 g/mol) with <2 ppm error ().

Q. What preliminary biological assays are recommended to assess its activity?

  • In vitro kinase inhibition : Screen against serine/threonine kinases (e.g., CDK2, Aurora A) due to structural similarity to pyrimidoindole kinase inhibitors ().
  • CNS activity : Test binding affinity to neurotransmitter receptors (e.g., 5-HT₂A, D₂) via radioligand displacement assays, given the piperazine moiety’s role in CNS targeting ().

Advanced Research Questions

Q. How can contradictory data on biological activity across structural analogs be resolved?

Example: A CF₃-substituted analog () showed potent anticonvulsant activity, while a methoxyphenyl analog () exhibited weak effects. Resolution strategies :

  • QSAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with activity ().
  • Molecular docking : Compare binding poses in homology models (e.g., GABA-A receptor for anticonvulsant activity) to identify critical interactions ( ).
  • Metabolic stability assays : Assess if weak activity stems from rapid hepatic clearance ().

Q. What experimental designs are suitable for optimizing its pharmacokinetic profile?

  • LogP modulation : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP from ~4.5 (predicted) to <3.5, improving solubility ().
  • Prodrug strategies : Mask the 2-oxoethyl group with ester prodrugs to enhance oral bioavailability ().
  • Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fraction and adjust dosing regimens ( ).

Q. How can synthetic scalability be achieved without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for piperazine coupling to minimize intermediate degradation ().
  • Quality control : Monitor residual solvents (e.g., DMF, THF) via GC-MS to meet ICH Q3C guidelines ( ).
  • Crystallization optimization : Use anti-solvent precipitation with ethanol/water mixtures to enhance crystal uniformity ( ).

Methodological Notes for Data Interpretation

Interpreting conflicting cytotoxicity data in cell lines :
If the compound shows IC₅₀ = 10 µM in HeLa cells but >100 µM in HEK293, consider:

  • Target selectivity : Perform kinome-wide profiling to identify off-target effects ().
  • Efflux pump activity : Use verapamil (a P-gp inhibitor) to test if HEK293 resistance is mediated by ABC transporters ().

Addressing low reproducibility in biological assays :

  • Standardize assay conditions : Pre-equilibrate compounds in assay buffer (pH 7.4) for 24 hr to ensure full solubility ().
  • Control for photodegradation : Store stock solutions in amber vials and confirm stability via UV-Vis (λmax ~270 nm) ().

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation ( ).
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate ( ).

Structural and Functional Comparisons

Q. How does this compound differ from its closest analogs in terms of target engagement?

  • Compared to 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidoindole (), the diphenylmethyl group enhances hydrophobic interactions with kinase ATP pockets.
  • The 8-methyl group reduces metabolic oxidation compared to ethyl or trifluoromethyl analogs ().

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